molecular formula C14H14N2O6 B4193201 N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4193201
M. Wt: 306.27 g/mol
InChI Key: ICLPHFPPZQIBDW-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as N-propyl-N'-nitrochromonecarboxamide (NNC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of NNC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NNC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
NNC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and neuroprotective effects. Studies have also shown that NNC can induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using NNC in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using NNC is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NNC, including:
1. Investigating the potential of NNC as a therapeutic agent for cancer treatment.
2. Studying the effects of NNC on other signaling pathways involved in inflammation and immune response.
3. Exploring the neuroprotective effects of NNC in animal models of neurodegenerative diseases.
4. Developing new synthetic methods for NNC that are more efficient and environmentally friendly.
5. Investigating the potential of NNC as a tool for studying the role of COX-2 in various biological processes.
In conclusion, N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has potential applications in various areas of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NNC may lead to the development of new therapeutic agents and tools for studying various biological processes.

Scientific Research Applications

NNC has been studied for its potential applications in various areas of research, including cancer treatment, inflammation, and neuroprotection. Studies have shown that NNC exhibits anti-proliferative effects on cancer cells, reduces inflammation in animal models, and protects against neuronal damage in vitro.

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-2-9(7-17)15-13(18)11-6-8-5-10(16(20)21)3-4-12(8)22-14(11)19/h3-6,9,17H,2,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLPHFPPZQIBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxybutan-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

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